- A NEW HETEROCYCLIC COMPOUND: CRYSTAL STRUCTURE AND ANTICANCER ACTIVITY AGAINST HUMAN LUNG ADENOCARCINOMA CELLSJournal of Structural Chemistry, 2020, 61(7), 1167-1174,
Cas no 915095-85-1 ((5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone)
915095-85-1 structure
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Properties
Names and Identifiers
-
- 3-(4-氟苯基酮)基-1-溴-4-氯苯基
- (5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone
- (5-bromo-2-chlorophenyl)-(4-fluorophenyl)methanone
- AMY39947
- (5-bromo-2-chlorophenyl)(4-fluorophenyl) methanone
- Methanone, (5-bromo-2-chlorophenyl)(4-fluorophenyl)-
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone (ACI)
- DB-120590
- CS-0162265
- D84028
- SCHEMBL2637828
- 915095-85-1
- C13H7BrClFO
- MFCD12410140
- BS-17834
- AKOS005831751
- 5-Bromo-2-Chloro-4'-Fluorobenzophenone
- +Expand
-
- MFCD12410140
- LVILQFKAGQFQEK-UHFFFAOYSA-N
- 1S/C13H7BrClFO/c14-9-3-6-12(15)11(7-9)13(17)8-1-4-10(16)5-2-8/h1-7H
- BrC1=CC=C(C(=C1)C(C1C=CC(=CC=1)F)=O)Cl
Computed Properties
- 311.93528g/mol
- 0
- 2
- 2
- 311.93528g/mol
- 17
- 279
- 0
- 0
- 0
- 0
- 0
- 1
- 4.5
- 17.1
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Price
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Fluorobenzene ; rt; 2 h, 21 - 25 °C
1.2 Catalysts: Aluminum chloride ; < 25 °C
1.2 Catalysts: Aluminum chloride ; < 25 °C
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide ; 15 min, 12 - 25 °C; 2 h, 21 - 25 °C; 21 - 25 °C; 25 °C → 0 °C
1.2 Catalysts: Aluminum chloride ; < 25 °C; 1 h, 23 - 25 °C
1.3 Solvents: Water
1.2 Catalysts: Aluminum chloride ; < 25 °C; 1 h, 23 - 25 °C
1.3 Solvents: Water
Reference
- Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2, Utilizing an AlCl3-Promoted Silane Reduction of a β-GlycopyranosideOrganic Letters, 2014, 16(16), 4090-4093,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt → 0 °C; 0 °C; 0 °C → rt; 18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Reference
- A novel, simple and mild route for synthesis of dimer impurities of gliflozins by using PD (DBA)2European Journal of Biomedical and Pharmaceutical Sciences, 2022, 9(10), 340-345,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Aluminum chloride ; < 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 - 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 - 25 °C
Reference
- An efficient synthesis for empagliflozin (an inhibitor of SGLT-2)World Journal of Pharmacy and Pharmaceutical Sciences, 2018, 7(12), 537-545,
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Raw materials
(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone Preparation Products
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(CAS:915095-85-1)(5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone
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(CAS:915095-85-1)(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone
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